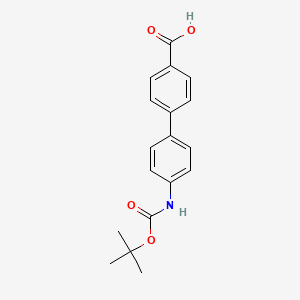

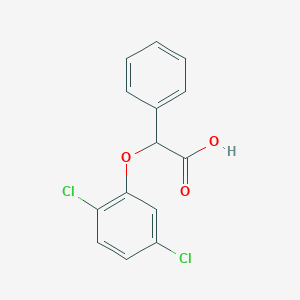

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid" is a derivative of quinoline carboxylic acid, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The quinoline core is a common motif in many pharmacologically active compounds, and the introduction of various substituents can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives, such as 3-halo-2-phenylquinoline-4-carboxylic acids, has been achieved through novel procedures that involve the synthesis of an amino intermediate followed by a halogenation step using the Sandmeyer reaction . This method provides good yields and can potentially be adapted to synthesize the target compound by substituting the appropriate phenyl group with a 3-butoxyphenyl group.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their chemical reactivity and interaction with biological targets. For instance, the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones have been determined using single crystal XRD, revealing a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds, are essential for the stability of the crystal packing. Such structural analyses are indicative of the importance of molecular geometry and substituent effects in quinoline derivatives, which would also apply to the target compound.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions due to their reactive sites, such as the carboxylic acid group and the nitrogen atom in the quinoline ring. The reactivity can be further influenced by substituents, as seen in the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, where the quinoline derivative acts as a tridentate ligand . This demonstrates the potential of quinoline carboxylic acids to form complexes with metal ions, which could be explored for the target compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are largely determined by their molecular structure and substituents. For example, the synthesis of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives has shown that these compounds possess free-radical scavenging activity and can inhibit various enzymes, indicating their potential as therapeutic agents . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been explored, with detailed NMR analysis providing insights into their structural properties . These studies suggest that the target compound may also exhibit unique physical and chemical properties that could be of interest in pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, demonstrating their potential as antimicrobial agents. These compounds showed good activity compared to standard drugs, highlighting the utility of quinoline derivatives in developing new antimicrobial agents [Patel & Shaikh, 2011].

Coordination Chemistry

Quinoline derivatives serve as ligands in coordination chemistry, forming complexes with metals. Moriuchi et al. (2007) demonstrated the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, showcasing the potential of quinoline derivatives in forming structurally interesting and potentially catalytically active metal complexes [Moriuchi et al., 2007].

Functionalization Methodologies

Directed ortho-lithiation of chloroquinolines has been applied to synthesize various 2,3-disubstituted quinolines, as explored by Marsais, Godard, and Quéguiner (2009). This methodology enhances the versatility of quinoline derivatives for further chemical modifications, leading to a wide array of potentially bioactive compounds or materials with specific properties [Marsais, Godard, & Quéguiner, 2009].

Organotin(IV) Carboxylates

Organotin carboxylates based on amide carboxylic acids have been synthesized and characterized, providing insights into the synthesis and potential applications of organotin compounds in catalysis and materials science. Xiao et al. (2013) detailed their synthesis, crystal structures, and characterizations, illustrating the diverse molecular architectures attainable with quinoline-derived ligands [Xiao et al., 2013].

Photophysical Properties of Lanthanide Complexes

The synthesis, crystal structure, and photophysical properties of lanthanide coordination polymers of 4-[4-(9H-carbazol-9-yl)butoxy]benzoate have been studied, with the effect of bidentate nitrogen donors on luminescence being a focal point. Raphael et al. (2012) explored these aspects, contributing to the understanding of how quinoline derivatives can influence the luminescent properties of lanthanide complexes, which is valuable for the development of optical devices [Raphael et al., 2012].

Eigenschaften

IUPAC Name |

2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOONTWTQFNHIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)